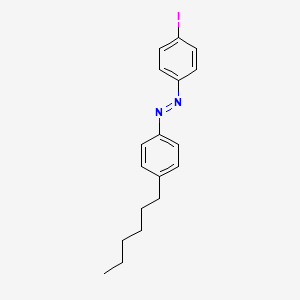

(E)-1-(4-Hexylphenyl)-2-(4-iodophenyl)diazene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-1-(4-Hexylphenyl)-2-(4-iodophenyl)diazene is an organic compound with the molecular formula C18H22IN It is a member of the diazene family, characterized by the presence of a diazene group (-N=N-) linking two aromatic rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-Hexylphenyl)-2-(4-iodophenyl)diazene typically involves the following steps:

Formation of the Aryl Iodide: The starting material, 4-iodoaniline, is reacted with hexyl bromide in the presence of a base such as potassium carbonate to form 4-hexylaniline.

Diazotization: 4-Hexylaniline is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

Coupling Reaction: The diazonium salt is coupled with 4-iodophenylboronic acid in the presence of a palladium catalyst to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(E)-1-(4-Hexylphenyl)-2-(4-iodophenyl)diazene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azo compounds.

Reduction: Reduction reactions can convert the diazene group to an amine group.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like bromine, nitric acid, and sulfuric acid are employed for substitution reactions.

Major Products

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Halogenated and nitrated derivatives.

Aplicaciones Científicas De Investigación

(E)-1-(4-Hexylphenyl)-2-(4-iodophenyl)diazene has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential as a photoswitchable molecule in biological systems.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.

Mecanismo De Acción

The mechanism of action of (E)-1-(4-Hexylphenyl)-2-(4-iodophenyl)diazene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its E and Z isomers, altering its physical and chemical properties. This photoisomerization process is mediated by the absorption of photons, which induces a conformational change in the diazene group. The molecular targets and pathways involved in this process are primarily related to the interaction of the compound with light and its subsequent effects on molecular conformation.

Comparación Con Compuestos Similares

Similar Compounds

- (E)-1-(4-Hexylphenyl)-2-(4-bromophenyl)diazene

- (E)-1-(4-Hexylphenyl)-2-(4-chlorophenyl)diazene

- (E)-1-(4-Hexylphenyl)-2-(4-fluorophenyl)diazene

Uniqueness

(E)-1-(4-Hexylphenyl)-2-(4-iodophenyl)diazene is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability, such as in the development of advanced materials and as a photoswitchable molecule.

Actividad Biológica

(E)-1-(4-Hexylphenyl)-2-(4-iodophenyl)diazene, a compound characterized by its unique diazene structure, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound features a diazene core with hexyl and iodo substituents, which may influence its reactivity and biological interactions. The general structure can be represented as follows:

Synthesis

The synthesis of diazenes typically involves the coupling of aryl amines or phenols with diazonium salts. Specific methods for synthesizing this compound have not been extensively documented in the literature; however, similar diazenes have been synthesized through analogous reactions.

Anticancer Properties

Research indicates that structurally similar diazenes exhibit significant cytotoxicity against various human tumor cell lines. For instance, compounds like RL-337 have shown substantial cytotoxic effects on HeLa cells, glioblastoma A1235 cells, and prostate adenocarcinoma PC-3 cells . The mechanism of action appears to involve disruption of cell membrane integrity and necrosis rather than apoptosis, suggesting that this compound could potentially share similar mechanisms.

Table 1: Cytotoxicity of Related Diazene Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| RL-337 | HeLa | 5.0 | Necrosis |

| JK-279 | HeLa | 10.0 | Apoptosis |

| This compound | TBD | TBD | TBD |

Antimicrobial Activity

In addition to anticancer properties, diazenes have been explored for their antimicrobial activities. Studies on related compounds indicate that certain structural modifications enhance antibacterial efficacy against gram-positive bacteria such as Staphylococcus aureus and gram-negative strains .

Table 2: Antimicrobial Activity of Diazene Derivatives

| Compound | Gram-positive Activity | Gram-negative Activity |

|---|---|---|

| 1a | Yes | No |

| 1b | Complete Inhibition | No |

| This compound | TBD | TBD |

Case Studies and Research Findings

Several studies have investigated the biological activity of diazenes in various contexts:

- Cytotoxicity Studies : Research has demonstrated that modifications in the diazene structure can lead to significant differences in cytotoxic efficacy against cancer cell lines. For example, RL-337 was found to be more effective than JK-279 due to its structural attributes .

- Synergistic Effects : Some diazenes have shown synergistic effects when combined with established chemotherapeutics like cisplatin and doxorubicin, enhancing their overall efficacy against resistant cancer cell lines .

- ADMET Properties : In silico studies assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of similar compounds suggest favorable bioavailability and safety profiles, which are crucial for drug development .

Propiedades

IUPAC Name |

(4-hexylphenyl)-(4-iodophenyl)diazene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21IN2/c1-2-3-4-5-6-15-7-11-17(12-8-15)20-21-18-13-9-16(19)10-14-18/h7-14H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCYEFZYMIPQOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857445 |

Source

|

| Record name | (E)-1-(4-Hexylphenyl)-2-(4-iodophenyl)diazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147545-82-2 |

Source

|

| Record name | (E)-1-(4-Hexylphenyl)-2-(4-iodophenyl)diazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.